molecular formula C20H20I3NO6 B3101883 Boc-3,5,3'-triiodo-L-thyronine CAS No. 140396-69-6

Boc-3,5,3'-triiodo-L-thyronine

Cat. No. B3101883
CAS RN: 140396-69-6
M. Wt: 751.1 g/mol
InChI Key: RHPREXVEYLGBHT-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-3,5,3’-triiodo-L-thyronine, also known as 3,3,5-Triiodo-L-thyronine, is a metabolite of thyroxine . It binds to both thyroid hormone receptors TRα and TRβ, which may help maintain metabolic homeostasis . It also promotes the chondrogenesis of human mesenchymal stem cells .


Synthesis Analysis

The major product generated within the thyroid as a precursor is 3,5,3’,5’-tetraiodo-L-thyronine (T4), which is formed at three so-called “hormonogenic sites” on the thyroglobulin polypeptide chain . T4 is considered a precursor of the active hormone, although it possesses some biological activities . 3,5,3’-triiodo-L-thyronine (T3) is now universally considered the active form of the thyroid hormones .


Molecular Structure Analysis

The molecular formula of 3,3,5-Triiodo-L-thyronine is C15H12I3NO4 . Its molecular weight is 650.97 g/mol .


Chemical Reactions Analysis

3,3,5-Triiodo-L-thyronine increases the rates of protein synthesis, stimulates the breakdown of cholesterol, and affects embryonic development . In cell culture, it regulates cell differentiation and protein expression .


Physical And Chemical Properties Analysis

3,3,5-Triiodo-L-thyronine is a solid powder . It is soluble to ≥ 6.9 mg/mL in DMSO . It has a boiling point of 602.051ºC at 760 mmHg and a melting point of 234-238ºC . Its density is 2.387 g/cm3 .

Scientific Research Applications

Endocrine Hormone Production

“Boc-3,5,3’-triiodo-L-thyronine” is an endocrine hormone produced by the thyroid gland and is regarded as an active thyroid hormone at the cellular level . It is derived from thyroxine (T4), which is formed at three so-called “hormonogenic sites” on the thyroglobulin polypeptide chain .

Metabolism Regulation

One of the most widely recognized effects of thyroid hormones, in particular T3 in adult mammals, is its influence over energy metabolism, also known as the "calorigenic effect" . It stimulates calorigenesis/thermogenesis by affecting cellular respiration with a concomitant reduction in metabolic efficiency .

Protein Synthesis

“Boc-3,5,3’-triiodo-L-thyronine” increases the rates of protein synthesis . This effect is due to a transcriptional modulation of specific genes, which are mediated via nuclear formation of complexes between T3 and nuclear thyroid hormone receptor (TR) proteins .

Cholesterol Breakdown

“Boc-3,5,3’-triiodo-L-thyronine” stimulates the breakdown of cholesterol . This could potentially be used in the treatment of conditions such as dyslipidemias and obesity .

Embryonic Development

“Boc-3,5,3’-triiodo-L-thyronine” affects embryonic development . The interaction of T3 with nonhistone proteins in the chromatin initiates the thyroid hormone activity .

Cell Culture

“Boc-3,5,3’-triiodo-L-thyronine” has been used for inducing thyroid hormone manipulations in mice . It has also been used in cell culturing of hippocampal, retinal, proximal tubule, and glomerular explant .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

While 3,3,5-Triiodo-L-thyronine has shown promising results in the treatment of conditions such as dyslipidemias and obesity, its use has been limited due to the onset of significant adverse effects . More recently, evidence has been provided that some metabolites of thyroid hormones (TH), mono and diiodothyronines, could also play a role in the treatment of liver disease . These molecules, for a long time considered inactive byproducts of the metabolism of thyroid hormones, have now been proposed to be able to modulate and control lipid and cell energy metabolism .

properties

IUPAC Name

(2S)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20I3NO6/c1-20(2,3)30-19(28)24-15(18(26)27)8-10-6-13(22)17(14(23)7-10)29-11-4-5-16(25)12(21)9-11/h4-7,9,15,25H,8H2,1-3H3,(H,24,28)(H,26,27)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPREXVEYLGBHT-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20I3NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3,5,3'-triiodo-L-thyronine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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